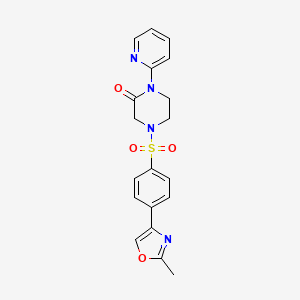
N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that features a nicotinamide core substituted with a p-tolyl group and a trimethylpyrazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available nicotinic acid, p-toluidine, and 3,4,5-trimethylpyrazole.
Step 1 Formation of Nicotinoyl Chloride: Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2 Amide Formation: The nicotinoyl chloride is then reacted with p-toluidine in the presence of a base such as triethylamine to form N-(1-(p-tolyl)ethyl)nicotinamide.
Step 3 Pyrazole Substitution: Finally, the trimethylpyrazole is introduced via a nucleophilic substitution reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions may target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.
Material Science: Potential use in the development of organic semiconductors or as a building block for complex molecular architectures.
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemistry: Used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mécanisme D'action
The mechanism by which N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The nicotinamide moiety can mimic natural substrates or inhibitors, while the pyrazole ring may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide Derivatives: Compounds like N-(1-(p-tolyl)ethyl)nicotinamide or N-(1-(p-tolyl)ethyl)-6-methyl-nicotinamide.
Pyrazole Derivatives: Compounds such as 3,4,5-trimethyl-1H-pyrazole or 3,4,5-trimethyl-1H-pyrazol-1-yl-acetic acid.
Uniqueness
N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a nicotinamide and a trimethylpyrazole moiety allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-13-6-8-18(9-7-13)16(4)23-21(26)19-10-11-20(22-12-19)25-17(5)14(2)15(3)24-25/h6-12,16H,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIJGIZBINEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-[(2,6-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2808170.png)




![2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2808181.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide](/img/structure/B2808184.png)
![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2808185.png)
![4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2808189.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)
